Morusin

説明

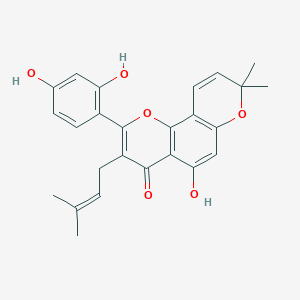

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211641 | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62596-29-6 | |

| Record name | Morusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 216 °C | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Morusin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusin, a prenylated flavonoid predominantly isolated from the root bark of plants of the Morus genus (mulberry), has emerged as a compound of significant interest in pharmacological research. Its complex chemical structure underpins a diverse range of biological activities, including notable anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of this compound's chemical characteristics, physicochemical properties, and its multifaceted biological effects, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.

Chemical Structure and Identification

This compound is characterized by a flavone (B191248) backbone substituted with multiple hydroxyl groups and two isoprenoid units. This unique structure contributes to its biological activity and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one[1] |

| Molecular Formula | C₂₅H₂₄O₆[1] |

| Molecular Weight | 420.45 g/mol [2] |

| CAS Number | 62596-29-6[2] |

| SMILES String | CC(=CCC1=C(C(=O)C2=C(C=C3C(=C2O)OC(C)(C)C=C3)O1)C4=CC(=C(C=C4)O)O)C |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It is a solid substance with limited aqueous solubility.

| Property | Value | Source |

| Melting Point | 214 - 216 °C | [2] |

| Solubility | Low water solubility. Soluble in organic solvents such as DMSO, methanol, and ethanol. | [3] |

| XLogP3-AA | 5.5 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Stability | Sensitive to light and heat; degrades under prolonged basic conditions. | [3] |

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, which have been demonstrated in numerous in vitro and in vivo studies. The half-maximal inhibitory concentration (IC₅₀) values are key indicators of its potency.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and inhibition of proliferation.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Melanoma | 4.634 | [4] |

| MV3 | Melanoma | 9.7 | [4] |

| MCF-7 | Breast Cancer | 3.4 (24h), 7.88 (72h) | [5] |

| A-549 | Lung Cancer | 3.1 | [5] |

| HeLa | Cervical Cancer | 0.64 | [5] |

Anti-inflammatory Activity

This compound modulates key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10.6 | [1] |

| Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition | - | > 100 | [1][5] |

Antioxidant Activity

This compound's antioxidant capacity has been evaluated using various assays, although its activity can be influenced by its structural features.

| Assay | IC₅₀ | Reference |

| DPPH Radical Scavenging | 1819.83 ± 144.53 µM | [6] |

| ABTS Radical Scavenging | 297.83 ± 7.27 µM | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling pathways that are often dysregulated in disease states.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to induce anticancer effects.

References

- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H24O6 | CID 5281671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Morusin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms through which morusin, a prenylated flavonoid isolated from the root bark of Morus alba, exerts its anti-cancer effects. This compound has demonstrated significant cytotoxic and growth-inhibitory activities across a wide range of cancer cell lines, including breast, liver, lung, prostate, colorectal, and gastric cancers.[1] Its multifaceted mechanism of action involves the modulation of critical signaling pathways that govern cell proliferation, survival, apoptosis, autophagy, and metastasis.

Core Mechanisms and Signaling Pathways

This compound's anti-tumor activity stems from its ability to concurrently target multiple dysregulated signaling pathways in cancer cells. The primary mechanisms include the induction of apoptosis, induction of autophagy, and arrest of the cell cycle, mediated by the inhibition and activation of key protein kinases and transcription factors.

Inhibition of Pro-Survival Signaling

a) STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently found to be constitutively active in many cancers, promoting cell proliferation and preventing apoptosis. This compound is a potent inhibitor of the STAT3 signaling pathway.[2][3][4] It acts by:

-

Inhibiting the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues.[5]

-

Suppressing the activation of upstream kinases such as JAK1, JAK2, and c-Src.[5]

-

Preventing the nuclear accumulation and DNA binding activity of STAT3.[2][4]

This inhibition leads to the downregulation of STAT3 target genes that encode anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (c-Myc, Cyclin D1), and metastatic proteins (MMP-9, VEGF).[2][5][6] In some cases, this compound may also induce the expression of SHP1, a protein tyrosine phosphatase that negatively regulates STAT3.[2]

b) PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound effectively suppresses this pathway, contributing significantly to its anti-tumor effects.[1][7] It has been shown to inhibit the phosphorylation of key components including PI3K and Akt.[8][9] The downstream consequences include the dephosphorylation of mTOR and its substrate p70S6K, leading to reduced protein synthesis and cell growth.[8][10] This inhibition is also linked to this compound's ability to induce apoptosis and autophagy.[11][12]

c) NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival. This compound has been shown to suppress NF-κB activity.[13][14] It achieves this by inhibiting the phosphorylation of upstream kinases IKK-α and IKK-β, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[13] This action sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[13]

Modulation of Stress and Apoptotic Pathways

a) MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on the MAPK pathway is context-dependent. In renal cell carcinoma, this compound treatment leads to the activation (phosphorylation) of the stress-activated kinases p38 and JNK, while simultaneously decreasing the phosphorylation of the pro-proliferative kinase ERK.[15][16] The activation of JNK and p38 is often associated with the induction of apoptosis.[15] In other cancers, like human hepatoma Bel-7402 cells, this compound also increases the expression of P-ERK1/2 and P-JNK to induce apoptosis.[17][18]

b) Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[19][20] It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway : this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[19][21] This dysregulation results in the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the executioner caspase-3.[6][20]

-

Extrinsic Pathway : In some cell types, this compound can activate caspase-8, the initiator caspase of the death receptor pathway.[13]

The culmination of these events is the cleavage of PARP, chromatin condensation, and DNA fragmentation, which are hallmarks of apoptosis.[11][13]

c) Induction of Autophagy

This compound induces autophagy in cancer cells, a catabolic process for degrading damaged organelles and proteins.[22][23] This is characterized by the accumulation of LC3-II, a marker of autophagosome formation.[22][24] The induction of autophagy by this compound is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of its downstream target, mTOR.[23][25] Interestingly, several studies suggest that this compound-induced autophagy acts as a pro-survival mechanism for cancer cells.[22][24] The inhibition of autophagy using agents like 3-methyladenine (B1666300) (3-MA) significantly enhances this compound-mediated apoptosis, suggesting a potential combination therapy strategy.[22][23][24]

Effects on Cell Cycle and Metastasis

a) Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can vary depending on the cancer type.

-

G1 Arrest : In renal and hepatocellular carcinoma cells, this compound causes arrest at the G1 phase.[15][26] This is associated with the decreased expression of key G1-phase proteins, including CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E1, and an upregulation of CDK inhibitors like p21 and p27.[6][26]

-

G2/M or S-Phase Arrest : In other cancers, such as prostate cancer and melanoma, this compound can induce arrest at the G2/M or S-phase.[8][27][28][29]

b) Anti-Metastatic Effects

This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[1][15] This effect is linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[5][14] Furthermore, this compound can suppress the epithelial-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing vimentin.[14]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |

| HeLa | Cervical Cancer | 0.64 | Not Specified | [5] |

| A-549 | Lung Cancer | 3.1 | Not Specified | [5] |

| MCF-7 | Breast Cancer | 3.4 | 24 | [5] |

| HT-29 | Colorectal Cancer | Not Specified | - | [13] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | - | [21] |

| DU145 | Prostate Cancer | Not Specified | - | [2] |

| 769-P | Renal Cell Carcinoma | Not Specified | - | [15] |

Table 2: this compound-Induced Apoptosis in Renal Cell Carcinoma (RCC) Cells

| Cell Line | This compound Conc. (µg/mL) | Apoptotic Cell Rate (%) | Reference |

| 769-P | 2 | 7.73 | [15] |

| 4 | 12.18 | [15] | |

| 786-O | 2 | 12.25 | [15] |

| 4 | 29.16 | [15] | |

| OSRC-2 | 2 | 20.42 | [15] |

| 4 | 24.41 | [15] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound's anti-cancer effects.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Protocol :

-

Seed cancer cells (e.g., HepG2, 786-O, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[15][26]

-

Treat the cells with various concentrations of this compound (e.g., 0-40 µM) or DMSO as a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

For MTT assays, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the control group.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Protocol :

-

Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with this compound for 24-48 hours.[15][21]

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol :

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Akt, Caspase-3, Bcl-2, β-actin) overnight at 4°C.[15][17]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Protocol :

-

Subcutaneously inoculate nude mice (4-6 weeks old) with a suspension of cancer cells (e.g., 1x10⁶ OSRC-2 cells).[15]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign mice to a control group (vehicle) and a this compound-treated group.

-

Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection every few days.[15]

-

Measure tumor volume using calipers at regular intervals (e.g., every 3-4 days).

-

At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.

-

Tumor tissues can be used for further analysis, such as immunohistochemistry (for Ki-67) or Western blotting.[21]

-

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, acting as a multi-target agent against cancer cell proliferation and survival. Its primary mechanism involves the coordinated inhibition of pro-survival pathways like STAT3 and PI3K/Akt/mTOR, coupled with the modulation of stress-related MAPK signaling. These actions converge to induce apoptosis, cell cycle arrest, and autophagy. The observation that inhibiting autophagy enhances this compound's cytotoxic effects presents a compelling rationale for future clinical investigations into combination therapies. The comprehensive data outlined in this guide underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.

References

- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]

- 7. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. greenmedinfo.com [greenmedinfo.com]

- 13. This compound induces apoptosis and suppresses NF-kappaB activity in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. e-century.us [e-century.us]

- 25. Induction of cytoprotective autophagy by this compound via AMP-activated protein kinase activation in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. This compound inhibits the growth of human colorectal cancer HCT116-derived sphere-forming cells via the inactivation of Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. researchgate.net [researchgate.net]

Morusin's Modulation of Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusin, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The therapeutic potential of this compound lies in its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response. This technical guide provides an in-depth overview of the core signaling pathways targeted by this compound in inflammation, presents quantitative data on its effects, details relevant experimental protocols, and visualizes these complex molecular interactions.

Core Signaling Pathways Modulated by this compound in Inflammation

This compound exerts its anti-inflammatory effects primarily by interfering with the activation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Evidence also suggests its interaction with the JAK/STAT pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[2][3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

This compound has been shown to potently inhibit the NF-κB pathway at multiple levels.[1][8] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[4] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes.[6][7]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation.[9] It comprises several subfamilies, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10][11] These kinases are activated in a tiered phosphorylation cascade (MAP3K -> MAP2K -> MAPK) in response to extracellular stimuli.[5] Activated MAPKs phosphorylate various transcription factors and downstream proteins, leading to the expression of inflammatory mediators.[9][12] For instance, p38 MAPK and JNK are key regulators of the production of TNF-α and IL-6.[13][14]

This compound has been demonstrated to modulate MAPK signaling, although its effects can be cell-type specific.[9][15] In some contexts, this compound inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[9]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[16] Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Recent studies have indicated that this compound can suppress the activation of the NLRP3 inflammasome. This inhibition appears to be linked to its ability to block the NF-κB pathway, which is often required for the priming step of inflammasome activation (the transcriptional upregulation of NLRP3 and pro-IL-1β).

Quantitative Data on this compound's Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, including IC50 values and the dose-dependent inhibition of inflammatory mediators.

Table 1: IC50 Values of this compound for Inflammatory Mediators

| Target | Cell Line/System | IC50 Value | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 10.6 µM | [6] |

| TNF-α Production | Antigen-stimulated RBL-2H3 cells | ~0.1 µg/mL | [17] |

| IL-6 Production | Antigen-stimulated RBL-2H3 cells | ~0.2 µg/mL | [17] |

| COX-1 Activity | Purified enzyme | > 100 µM | [6] |

| 5-LOX Activity | Swine leukocytes | > 100 µM | [6] |

| 12-LOX Activity | Swine leukocytes | > 100 µM | [6] |

| Growth of A549 lung cancer cells | A549 cells | 3.1 µM | [18] |

| Growth of HeLa cervical cancer cells | HeLa cells | 0.64 µM | [18] |

Table 2: Dose-Dependent Effects of this compound on Pro-inflammatory Cytokine and Gene Expression

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Ruminal Epithelial Cells | LPS (0.1 µg/mL) | 25 µg/mL | Significant inhibition of NF-κB and IL-1β gene expression. | [7] |

| 50 µg/mL | Significant downregulation of TNF-α, CD40, IL-6, and CCL20 gene expression. | [7] | ||

| Mouse Chondrocytes | IL-1β | Not specified | Dramatic suppression of TNF-α, IL-6, iNOS, and COX-2 activation. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol describes the detection and quantification of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages, A549 cells) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30-60 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Sample Collection:

-

Culture and treat cells as described in the Western blot protocol.

-

Collect the cell culture supernatant at a later time point (e.g., 6-24 hours) to allow for cytokine secretion.

-

Centrifuge the supernatant to remove any detached cells and debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

-

Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression

This protocol details the quantification of mRNA levels of key inflammatory enzymes.

-

Cell Culture and Treatment:

-

Culture and treat cells as described previously.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA isolation kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to potently inhibit the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways underscores its therapeutic potential for a wide range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for therapeutic applications.

References

- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. biomatik.com [biomatik.com]

- 9. protocols.io [protocols.io]

- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Morusin: A Technical Guide to its Neuroprotective Effects and Mechanisms of Action

Executive Summary: Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising natural compound with significant neuroprotective potential.[1][2] Preclinical studies have demonstrated its efficacy in various models of neurodegeneration, including those for Alzheimer's and Parkinson's disease.[1] The therapeutic actions of this compound are attributed to its multifaceted mechanisms, which encompass potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] It modulates key cellular signaling pathways, including the Nrf2, NF-κB, and PI3K/Akt pathways, to mitigate oxidative stress, suppress neuroinflammation, and inhibit neuronal cell death.[1][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][6] Pathological processes common to many of these disorders include oxidative stress, chronic neuroinflammation, and apoptosis.[7][8] Neurons are particularly vulnerable to oxidative damage due to their high oxygen consumption and limited regenerative capacity.[1] This has led to a surge in research for natural compounds that can target these underlying pathological mechanisms.[9]

This compound (C₂₅H₂₄O₆) is a flavonoid derivative found in the mulberry tree (Morus genus), a plant with a long history in traditional Chinese medicine for its neuroprotective and anti-inflammatory properties.[3][5][9] Its unique chemical structure, featuring isoprenoid groups, contributes to its remarkable biological activities.[9] Accumulating evidence from in vitro and in vivo studies highlights this compound's ability to protect neurons from various insults, positioning it as a strong candidate for further investigation in the context of neurological interventions.[1][5]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of interconnected mechanisms. It acts as a powerful antioxidant, a potent anti-inflammatory agent, and a modulator of critical cell survival and death pathways.

Antioxidant and Anti-Oxidative Stress Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to neuronal damage.[7] this compound combats oxidative stress through a dual approach:

-

Direct ROS Scavenging: The free hydroxyl groups in this compound's structure allow it to directly neutralize harmful free radicals, protecting cells from oxidative damage.[1]

-

Activation of the Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response.[10] Upon activation by this compound, Nrf2 translocates to the nucleus and promotes the expression of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), thereby enhancing the endogenous antioxidant capacity of neurons.[1][11]

Anti-Inflammatory Mechanisms

Neuroinflammation, mediated by activated glial cells and the production of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[12] this compound exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5]

-

NF-κB Inhibition: NF-κB is a key transcription factor that controls the expression of genes involved in inflammation.[1] this compound has been shown to prevent the activation and nuclear translocation of NF-κB.[1][13]

-

Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound downregulates the production of various pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][5][14] This suppression helps to reduce the inflammatory environment that is toxic to neurons.[1]

Modulation of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. This compound can protect neurons by modulating key regulators of apoptosis.

-

Regulation of Bcl-2 Family Proteins: this compound has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][14] It typically increases the expression of Bcl-2 while suppressing Bax, which prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][15]

-

Inhibition of Caspases: By preventing the mitochondrial apoptotic pathway, this compound inhibits the activation of key executioner caspases, such as caspase-3 and caspase-9.[5][14]

-

Autophagy Induction: this compound can induce autophagy, a cellular process for degrading damaged organelles and proteins, through the activation of AMPK and inhibition of the mTOR pathway.[5][16][17] While the role of autophagy in cell survival is complex, in some contexts, it can serve as a protective mechanism to clear protein aggregates and damaged mitochondria, thereby preventing apoptosis.[5][18]

Cholinesterase Inhibition

In the context of Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (B1216132).[2] this compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[2][3] By inhibiting AChE, this compound can increase acetylcholine levels in the brain, potentially improving memory and cognitive function.[2][19]

Preclinical Evidence in Neurodegenerative Disease Models

The neuroprotective effects of this compound have been validated in several preclinical models, both in vitro and in vivo.

In Vitro Studies

Cell-based models are crucial for elucidating the molecular mechanisms of a compound. This compound has shown protective effects in various neuronal cell lines subjected to neurotoxic insults.

Table 1: Summary of In Vitro Neuroprotective Effects of this compound

| Cell Line | Model/Insult | This compound Concentration | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| PC12 cells | High glucose-induced oxidative stress | Not specified | Inhibited oxidative stress and intracellular ROS overproduction. | [1] |

| SH-SY5Y cells | Nitric oxide (NO)-induced cell death | Not specified | Protected against NO-induced cell death. | [5][9] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10.6 µM (IC₅₀) | Inhibited NO production. | [14][20] |

| Ruminal epithelial cells | Lipopolysaccharide (LPS) | 50 µg/mL | Significantly reduced pro-inflammatory factors (TNF-α, CD40, IL-6, CCL20). | [1] |

| Human NSCLC cells (A549, NCI-H292) | N/A | Not specified | Induced mitochondria-dependent apoptosis and autophagy. | [15] |

| Human colorectal cancer HT-29 cells | N/A | Not specified | Suppressed NF-κB activity and induced apoptosis. |[13] |

In Vivo Studies

Animal models of neurodegenerative diseases provide a more complex physiological system to evaluate the therapeutic potential of this compound.

Table 2: Summary of In Vivo Neuroprotective Effects of this compound

| Animal Model | This compound Dosage | Key Findings | Reference |

|---|---|---|---|

| Rats with Aluminum trichloride (B1173362) (AlCl₃)-induced memory impairment | 5.0 and 10.0 mg/kg (p.o.) | Significantly reversed learning and memory deficits in Morris water maze; Reduced brain AChE activity; Decreased brain TBARS (oxidative stress marker); Increased brain GSH (antioxidant). | [19] |

| Parkinson's disease models | Not specified | Protects dopaminergic neurons in the substantia nigra by mitigating oxidative stress and neuroinflammation; Inhibits monoamine oxidase-B (MAO-B) activity. |[1] |

Key Experimental Methodologies

The findings described above were generated using a range of standard and specialized experimental protocols.

General Experimental Workflow

The investigation of this compound's neuroprotective effects typically follows a multi-stage process, starting with in vitro characterization and moving towards in vivo validation.

In Vitro Protocols

-

Cell Culture and Treatment: Neuronal cell lines like SH-SY5Y or PC12 are cultured under standard conditions (e.g., 37°C, 5% CO₂).[21] To model neurodegeneration, cells are exposed to neurotoxins such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS).[7][22] Cells are pre-treated with varying concentrations of this compound before or during the insult.

-

Cell Viability Assays: The protective effect of this compound is often quantified using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assays that measure metabolic activity as an indicator of cell viability.

-

Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Western Blotting: This technique is used to quantify the expression levels of key proteins in signaling pathways. Cells are lysed, proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies for proteins like NF-κB, Nrf2, Bcl-2, Bax, cleaved caspase-3, and phosphorylated forms of kinases (e.g., p-Akt, p-ERK).[12]

In Vivo Protocols

-

Animal Model of Memory Impairment: As described by Gupta et al. (2017), memory deficiency can be induced in rats by oral administration of aluminum trichloride (AlCl₃) at 100 mg/kg.[3][19]

-

This compound Administration: this compound is administered orally (p.o.) to the animals at specific doses (e.g., 5.0 and 10.0 mg/kg) during the study period.[19]

-

Behavioral Assessment (Morris Water Maze): This test is used to evaluate spatial learning and memory. The time taken (escape latency) for a rat to find a hidden platform in a pool of water is recorded over several trials.[19]

-

Biochemical Analysis of Brain Tissue: Following the behavioral tests, animals are euthanized, and brain tissue is collected. Homogenates are prepared to measure:

Conclusion and Future Directions

This compound is a compelling natural product with significant, multi-target neuroprotective properties. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis makes it a highly attractive candidate for the development of therapies for complex neurodegenerative diseases.[1][4] The preclinical data summarized herein provide a strong foundation for its therapeutic potential.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery methods, as this compound is known to be hydrophobic.[3]

-

Advanced Preclinical Models: Testing this compound in transgenic animal models of Alzheimer's and Parkinson's disease to further validate its efficacy.[23][24]

-

Safety and Toxicology: Comprehensive studies to establish a robust safety profile for this compound.

-

Target Identification: Further elucidation of the direct molecular targets of this compound to better understand its versatile effects.[5][20]

By addressing these areas, the scientific community can pave the way for the potential clinical translation of this compound as a novel agent in the fight against neurodegenerative disorders.

References

- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]

- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medizinonline.com [medizinonline.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological Evaluation of the Recuperative Effect of this compound ...: Ingenta Connect [ingentaconnect.com]

- 20. psasir.upm.edu.my [psasir.upm.edu.my]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synergistic Effects of Anthocyanin-Enriched Morus alba L. Extract and Vitamin C: Promising Nutraceutical Ingredients in Functional Food Development for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mulberry Fruit Extract Alleviates Cognitive Impairment by Promoting the Clearance of Amyloid-β and Inhibiting Neuroinflammation in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mulberry fruit ameliorates Parkinson's-disease-related pathology by reducing α-synuclein and ubiquitin levels in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid model - PubMed [pubmed.ncbi.nlm.nih.gov]

Morusin from Morus alba: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusin, a prenylated flavonoid discovered in the 1970s, is a prominent bioactive compound isolated from the root bark of Morus alba (white mulberry).[1] With the chemical formula C25H24O6, this hydrophobic compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with detailed experimental protocols and an exploration of its known signaling pathways.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H24O6 | [2] |

| Molecular Weight | 420.5 g/mol | [2] |

| Melting Point | 214-216 °C | [1] |

| Solubility | Soluble in DMSO and hot methanol (B129727); slightly soluble in chloroform (B151607); practically insoluble in water and petroleum ether. | [1][3][4] |

| Appearance | Light yellow powder | [4] |

Quantitative Analysis of this compound in Morus alba

The concentration of this compound varies significantly among different parts of the Morus alba plant, with the highest levels found in the root bark.

| Plant Part | This compound Content (mg/g dry weight) |

| Root Bark | 0.55 |

| Twig | 0.03 |

| Leaf | 0.01 |

| Fruit | Not detected |

Data adapted from a study on the quantitative comparison of marker compounds in different medicinal parts of Morus alba L.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) |

| H-6 | 6.42 (s) |

| H-5' | 6.51 (d, J = 8.5 Hz) |

| H-3' | 6.53 (d, J = 2.0 Hz) |

| H-6' | 7.15 (d, J = 8.5 Hz) |

| H-1'' | 3.25 (d, J = 7.0 Hz) |

| H-2'' | 5.20 (t, J = 7.0 Hz) |

| H-4'' (CH3) | 1.65 (s) |

| H-5'' (CH3) | 1.78 (s) |

| H-1''' | 6.60 (d, J = 10.0 Hz) |

| H-2''' | 5.60 (d, J = 10.0 Hz) |

| H-4''' (CH3)2 | 1.45 (s) |

| 5-OH | 13.20 (s) |

¹³C-NMR (Carbon-13 NMR) Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.8 |

| C-3 | 118.2 |

| C-4 | 182.1 |

| C-4a | 105.2 |

| C-5 | 161.5 |

| C-6 | 98.8 |

| C-7 | 156.4 |

| C-8 | 108.8 |

| C-8a | 154.2 |

| C-1' | 113.5 |

| C-2' | 158.2 |

| C-3' | 103.5 |

| C-4' | 159.8 |

| C-5' | 106.5 |

| C-6' | 131.2 |

| C-1'' | 21.5 |

| C-2'' | 122.8 |

| C-3'' | 131.5 |

| C-4'' | 25.8 |

| C-5'' | 17.8 |

| C-1''' | 127.8 |

| C-2''' | 115.5 |

| C-3''' | 78.2 |

| C-4''' | 28.2 |

| C-5''' | 28.2 |

Mass Spectrometry (MS)

The fragmentation pattern of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals characteristic losses. The protonated molecule [M+H]⁺ appears at m/z 421. The fragmentation is dominated by the retro-Diels-Alder (rDA) cleavage of the C-ring, leading to characteristic fragment ions. Further fragmentation involves the loss of the prenyl group.

Experimental Protocols

Extraction and Isolation of this compound from Morus alba Root Bark

This protocol describes a general method for the extraction and isolation of this compound.

1. Preparation of Plant Material:

-

Collect fresh root bark of Morus alba.

-

Wash the root bark thoroughly with water to remove any soil and debris.

-

Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root bark (1 kg) with 80% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in distilled water (1 L) and partition it successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L) in a separatory funnel.

-

Collect each fraction and evaporate the solvent under reduced pressure to yield the respective fractions. This compound is expected to be enriched in the chloroform and ethyl acetate fractions due to its moderate polarity.

4. Isolation by Column Chromatography:

-

Pack a silica (B1680970) gel (60-120 mesh) column (5 cm diameter, 60 cm length) using n-hexane as the slurry solvent.

-

Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions containing the major compound of interest (this compound).

5. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions containing this compound using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water.

-

Monitor the elution at a suitable wavelength (e.g., 265 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain pure this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Record ¹H-NMR and ¹³C-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

2. Mass Spectrometry (MS):

-

Analyze the purified this compound using a mass spectrometer, typically with electrospray ionization (ESI) as the ion source.

-

Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula.

-

Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern and further confirm the structure.

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Signaling Pathways of this compound

Caption: this compound's modulation of key anticancer signaling pathways.

References

Morusin: A Technical Guide to its Solubility in DMSO and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morusin, a prenylated flavonoid predominantly isolated from the root bark of plants of the Morus genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. As with many natural products, understanding the solubility of this compound is a critical first step in the development of analytical methods, in vitro biological assays, and potential therapeutic formulations. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. This compound is characterized as a hydrophobic hydroxyflavone, which is practically insoluble in water.[1][2] Its lipophilic nature, owing to the presence of prenyl groups, contributes to its solubility in various organic solvents.[3] The available quantitative and qualitative solubility data for this compound are summarized in the table below.

| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 84 mg/mL[4] | 199.78 mM[4] | Fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[4] A stock solution of 20 mg/mL in DMSO is commonly used for cell culture experiments. |

| Ethanol (B145695) | C₂H₅OH | 84 mg/mL[4] | 199.78 mM | |

| Methanol | CH₃OH | Soluble in hot methanol[5] | Not available | Qualitatively described as "slightly" soluble.[6][7] |

| Acetone | C₃H₆O | Soluble[8] | Not available | No quantitative data available. |

| Acetonitrile | C₂H₃N | Not available | Not available | |

| Chloroform | CHCl₃ | Insoluble[5] | Not available | Qualitatively described as "slightly" soluble in other sources.[6][7] |

| Dichloromethane | CH₂Cl₂ | Soluble[8] | Not available | No quantitative data available. |

| Ethyl Acetate | C₄H₈O₂ | Soluble[8] | Not available | No quantitative data available. |

| Petroleum Ether | - | Insoluble[5] | Not available | |

| Water | H₂O | Insoluble[4] | Not available | This compound is practically insoluble in aqueous solutions.[1] |

Note on Data Discrepancies: It is important to note that qualitative descriptors such as "soluble" or "slightly soluble" can vary between sources and may depend on the specific experimental conditions. The quantitative data provided for DMSO and ethanol are from a chemical supplier and represent a high concentration, which may be a supersaturated solution or require specific conditions to achieve.

Experimental Protocol for Solubility Determination

While a specific, detailed protocol for the quantitative determination of this compound's solubility in various organic solvents is not extensively documented in the literature, a standard methodology can be adapted from general practices for flavonoids and other small molecules. The following is a synthesized protocol based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) of analytical grade or higher

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a saturated solution is formed and solid this compound remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the previously generated calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental workflow for determining this compound solubility.

This compound and Cellular Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. A comprehensive understanding of these pathways is crucial for drug development professionals exploring its therapeutic potential. This compound has been shown to interact with several key signaling cascades involved in cell proliferation, apoptosis, and inflammation.

One of the well-documented pathways affected by this compound is the Akt/mTOR signaling pathway , which plays a central role in regulating cell growth, survival, and metabolism. In several types of cancer cells, this pathway is often hyperactivated. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, leading to the suppression of tumor growth.[9][10]

This compound's inhibitory effect on the Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in DMSO and other organic solvents. While quantitative data is available for DMSO and ethanol, further research is needed to precisely quantify this compound's solubility in other common laboratory solvents. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility studies. Furthermore, the visualization of the Akt/mTOR signaling pathway highlights one of the key mechanisms through which this compound exerts its anti-cancer effects, providing valuable insights for drug discovery and development professionals. As research on this compound continues to evolve, a thorough understanding of its fundamental properties, such as solubility, will be paramount in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Lifeasible [lifeasible.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. This compound [chemicalbook.com]

- 8. This compound | CAS:62596-29-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scite.ai [scite.ai]

Morusin stability under different experimental conditions

A Technical Guide to the Stability of Morusin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of this compound Stability

This compound, a prenylated flavonoid isolated primarily from the root bark of Morus alba (white mulberry), is a compound of significant interest in pharmaceutical research.[1][2][3] It exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer properties across various cell lines such as breast, prostate, liver, and lung cancer.[1][4] The therapeutic potential of this compound is largely attributed to its ability to modulate key cellular signaling pathways, including PI3K/Akt, NF-κB, and STAT3.[4][5][6]

However, the journey from a promising bioactive compound to a clinically viable drug is fraught with challenges, a primary one being its physicochemical and metabolic stability. This compound is characterized by its hydrophobic nature and poor water solubility, which can lead to low bioavailability and rapid degradation, hindering its clinical application.[2] A comprehensive understanding of this compound's stability profile under various experimental conditions is therefore critical for the development of effective and stable dosage forms, ensuring that its therapeutic efficacy is preserved from manufacturing to patient administration. This guide provides an in-depth overview of the known stability characteristics of this compound, details relevant experimental protocols, and visualizes key biological pathways and analytical workflows.

Physicochemical Stability of this compound

The intrinsic stability of a drug substance is a cornerstone of formulation development. Key environmental factors that can influence the degradation of this compound include pH, temperature, and light.

Influence of pH

While specific quantitative data for this compound's degradation kinetics across a wide pH range is not extensively published, general knowledge of flavonoid chemistry and available information suggests that this compound's stability is pH-dependent. It is known to degrade under prolonged basic conditions.[4] Flavonoids, in general, are more susceptible to degradation in neutral to alkaline solutions compared to acidic conditions.[7][8] For instance, studies on similar flavonoids like rutin (B1680289) and quercetin (B1663063) show significant degradation in alkaline media, while they remain relatively stable in acidic environments.[9][10][11] It is hypothesized that the hydroxyl groups in the flavonoid structure are more prone to deprotonation and subsequent oxidative degradation at higher pH values.[8]

Thermal Stability

This compound is reported to be sensitive to heat.[4] Although specific degradation rates at various temperatures are not well-documented in publicly available literature, thermal degradation is a critical parameter to consider during manufacturing processes like drying, milling, and sterilization, as well as for determining appropriate storage conditions. Thermal degradation of flavonoids often follows first-order kinetics and is significantly accelerated at higher temperatures.[12][13] For example, studies on anthocyanins from mulberry species show significant degradation at temperatures ranging from 60-90°C.[12]

Photostability

Sensitivity to light is another key stability concern for this compound.[4] Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the flavonoid structure and a loss of biological activity. Photostability testing is a mandatory part of drug development as stipulated by ICH guidelines (Q1B).[14] This involves exposing the drug substance to a controlled light source to assess its potential for degradation. For flavonoids, photodegradation can be a significant issue, often requiring the use of light-resistant packaging.[15]

Table 1: Summary of this compound's Physicochemical Stability Profile

| Parameter | Stability Profile | Remarks |

| pH | Degrades under prolonged basic conditions.[4] Likely more stable in acidic to neutral pH. | Based on general flavonoid chemistry and direct statements. Quantitative kinetic data is sparse. |

| Temperature | Sensitive to heat.[4] | High temperatures during processing and storage should be avoided. |

| Light | Sensitive to light.[4] | Formulation and packaging should provide adequate protection from light. |

Metabolic and In Vitro Stability

The therapeutic efficacy of a drug is highly dependent on its stability within a biological system. This involves resistance to degradation by metabolic enzymes and stability in biological matrices like plasma.

Enzymatic Degradation (Metabolism)

This compound undergoes metabolism primarily in the liver by cytochrome P450 (CYP450) enzymes.[2][16] Studies have shown that multiple CYP450 isoforms, including CYP3A4, CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, are involved in its metabolism, with CYP3A4 playing the most significant role in human liver microsomes.[16] The major metabolic transformation is hydroxylation, leading to the formation of various hydroxylated metabolites.[2][16] Additionally, glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes is another key metabolic pathway.[4]

This extensive metabolism contributes to this compound's rapid clearance and potentially low bioavailability. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and for designing strategies, such as the use of metabolic inhibitors or formulation technologies, to improve its systemic exposure.

Stability in Biological Matrices

Table 2: Summary of this compound's Metabolic Profile